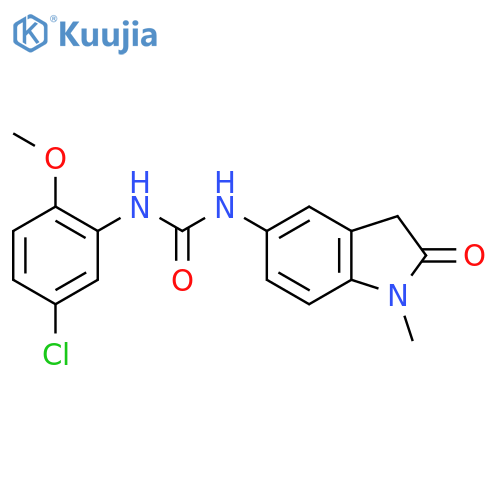Cas no 1170520-56-5 (1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea)

1170520-56-5 structure
商品名:1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- SR-01000923186
- 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
- 1170520-56-5
- 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- F5539-0048
- AKOS024513158
- SR-01000923186-1
-
- インチ: 1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23)
- InChIKey: FDSAINKMLFMBRS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)NC(NC1C=CC2=C(C=1)CC(N2C)=O)=O)OC
計算された属性
- せいみつぶんしりょう: 345.0880191g/mol
- どういたいしつりょう: 345.0880191g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 70.7Ų
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5539-0048-5mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-4mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-3mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-30mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-75mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-10mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-2mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-10μmol |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-20mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5539-0048-40mg |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |
1170520-56-5 | 40mg |
$140.0 | 2023-09-09 |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1170520-56-5 (1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
